molecular formula C19H13BrO6 B12523099 3-Bromo-4-oxo-2-phenyl-4H-1-benzopyran-5,7-diyl diacetate CAS No. 827346-54-3

3-Bromo-4-oxo-2-phenyl-4H-1-benzopyran-5,7-diyl diacetate

Cat. No.: B12523099
CAS No.: 827346-54-3
M. Wt: 417.2 g/mol
InChI Key: NPEUMNOJTOMNAA-UHFFFAOYSA-N
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Description

3-Bromo-4-oxo-2-phenyl-4H-1-benzopyran-5,7-diyl diacetate is a synthetic organic compound belonging to the benzopyran family Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-oxo-2-phenyl-4H-1-benzopyran-5,7-diyl diacetate typically involves the bromination of 4-oxo-2-phenyl-4H-1-benzopyran followed by acetylation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and acetic anhydride for acetylation. The reactions are usually carried out under controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-oxo-2-phenyl-4H-1-benzopyran-5,7-diyl diacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, hydroxy derivatives, and various substituted benzopyrans, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Bromo-4-oxo-2-phenyl-4H-1-benzopyran-5,7-diyl diacetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an anti-inflammatory and antioxidant agent.

    Medicine: Explored for its antiproliferative activity against cancer cell lines.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Bromo-4-oxo-2-phenyl-4H-1-benzopyran-5,7-diyl diacetate involves its interaction with various molecular targets. It is known to inhibit specific enzymes and signaling pathways, leading to its biological effects. For instance, it may inhibit protein kinases involved in cell proliferation, thereby exhibiting antiproliferative activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-4-oxo-2-phenyl-4H-1-benzopyran-5,7-diyl diacetate is unique due to its specific bromination and acetylation pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

827346-54-3

Molecular Formula

C19H13BrO6

Molecular Weight

417.2 g/mol

IUPAC Name

(5-acetyloxy-3-bromo-4-oxo-2-phenylchromen-7-yl) acetate

InChI

InChI=1S/C19H13BrO6/c1-10(21)24-13-8-14(25-11(2)22)16-15(9-13)26-19(17(20)18(16)23)12-6-4-3-5-7-12/h3-9H,1-2H3

InChI Key

NPEUMNOJTOMNAA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC2=C(C(=C1)OC(=O)C)C(=O)C(=C(O2)C3=CC=CC=C3)Br

Origin of Product

United States

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